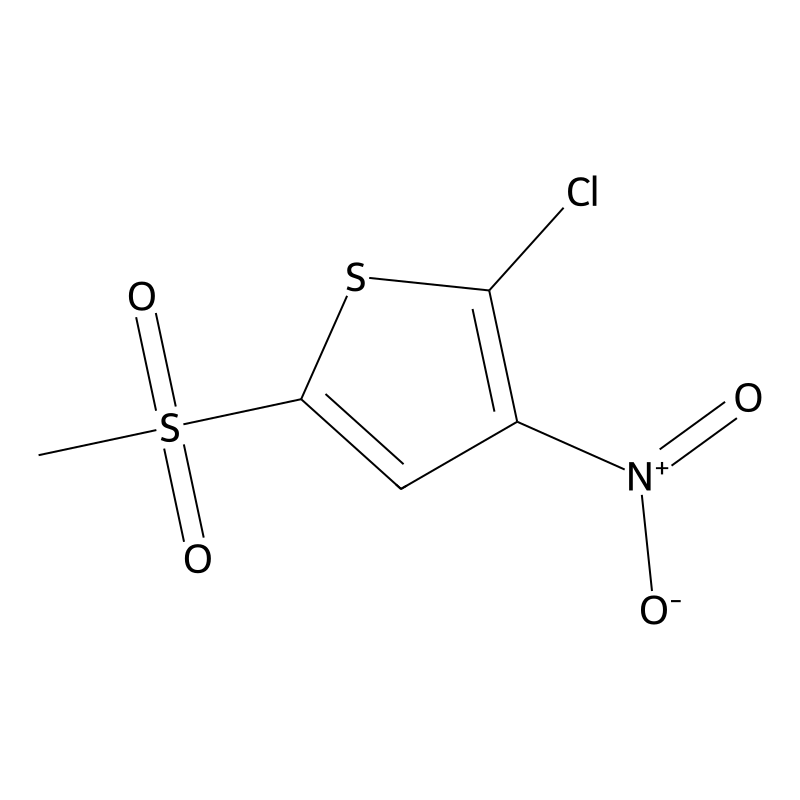

2-Chloro-5-methanesulfonyl-3-nitrothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-methanesulfonyl-3-nitrothiophene is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with chloro, methanesulfonyl, and nitro groups. The chemical formula for this compound is C7H6ClN2O2S, indicating the presence of chlorine (Cl), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties.

The reactivity of 2-chloro-5-methanesulfonyl-3-nitrothiophene can be attributed to the presence of the electron-withdrawing nitro group and the leaving group characteristics of the chloro and methanesulfonyl groups. Common reactions include:

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can undergo reduction to form amines under appropriate conditions.

- Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

The synthesis of 2-chloro-5-methanesulfonyl-3-nitrothiophene typically involves multi-step processes that may include:

- Formation of Thiophene Ring: Starting from appropriate precursors like 2-bromo-3-nitrothiophene or similar compounds.

- Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Sulfonation: The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base.

2-Chloro-5-methanesulfonyl-3-nitrothiophene has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active molecules.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its reactivity and biological activity.

- Material Science: May serve as an intermediate in the synthesis of functional materials with specific electronic or optical properties.

Studies on the interactions of 2-chloro-5-methanesulfonyl-3-nitrothiophene with biological targets are crucial for understanding its pharmacological profile. Interaction studies may focus on:

- Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how the compound exerts its biological effects at a molecular level.

- Toxicological Assessments: Understanding any potential toxic effects associated with the compound's use.

Several compounds share structural features with 2-chloro-5-methanesulfonyl-3-nitrothiophene, including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-3-nitrothiophene | Contains chloro and nitro groups | Known for its use in organic synthesis |

| 5-Methanesulfonyl-thiophene | Has a methanesulfonyl group but lacks chlorine | Exhibits different reactivity patterns |

| 4-Nitro-thiophene | Contains a nitro group but different substitution | Used in dye manufacturing |

| 2-Bromo-5-methoxy-thiophene | Contains bromine instead of chlorine | Exhibits distinct biological activities |

The uniqueness of 2-chloro-5-methanesulfonyl-3-nitrothiophene lies in its combination of functional groups that provide diverse reactivity options, making it a valuable compound for further research and application development.